molecular formula C5H12FNO B6152381 1-(ethylamino)-3-fluoropropan-2-ol CAS No. 1861555-86-3

1-(ethylamino)-3-fluoropropan-2-ol

Cat. No.: B6152381
CAS No.: 1861555-86-3
M. Wt: 121.2
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Description

1-(Ethylamino)-3-fluoropropan-2-ol is a secondary amine-containing propanolamine derivative characterized by an ethylamino group (-NHCH₂CH₃) at position 1 and a fluorine atom at position 3 of the propan-2-ol backbone. Its molecular formula is C₅H₁₂FNO, with a molecular weight of 121.16 g/mol. The compound’s structure combines the hydrogen-bonding capability of the hydroxyl group with the moderate basicity of the ethylamino group and the electronegative influence of fluorine.

Properties

CAS No.

1861555-86-3

Molecular Formula

C5H12FNO

Molecular Weight

121.2

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via imine intermediate formation, where fluoroacetone reacts with ethylamine to generate a Schiff base. Subsequent reduction using sodium cyanoborohydride (NaBH₃CN) or sodium borohydride (NaBH₄) in acidic media (e.g., acetic acid) stabilizes the intermediate and facilitates reduction to the secondary amine. For example, analogous reductions of propenones to propanols have been reported with yields exceeding 60% under optimized conditions.

Key Variables:

  • Solvent: Methanol or ethanol, which stabilize polar intermediates.

  • Temperature: Room temperature to 50°C, depending on the reducing agent.

  • Catalyst: Acidic conditions (e.g., acetic acid) enhance imine formation and reduction efficiency.

Yield Optimization and Challenges

Yields for reductive amination reactions are highly dependent on the stoichiometry of ethylamine and fluoroacetone. Excess ethylamine (1.5–2.0 equivalents) minimizes side products such as tertiary amines. However, fluoroacetone’s toxicity and limited commercial availability necessitate in situ generation or alternative fluorination strategies.

Nucleophilic Substitution of Chlorinated Precursors

Nucleophilic substitution offers a two-step pathway: (1) synthesis of a chlorinated intermediate (e.g., 3-chloropropan-2-ol) and (2) fluoride displacement of the chlorine atom.

Synthesis of 3-Chloropropan-2-Ol

Epichlorohydrin (C₃H₅ClO) serves as a starting material, undergoing ring-opening with water or alcohols to yield chlorohydrins. For instance, epichlorohydrin hydrolysis produces 3-chloropropane-1,2-diol, which can be selectively protected and deprotected to isolate 3-chloropropan-2-ol.

Fluorination via Halogen Exchange

Chloride-to-fluoride substitution is achieved using potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF) in polar aprotic solvents (e.g., dimethylformamide or acetonitrile). For example, 4-fluorobenzyl chloride derivatives have been synthesized with yields up to 76% using KF under phase-transfer conditions. Applying this to 3-chloropropan-2-ol requires elevated temperatures (80–100°C) and prolonged reaction times (12–24 hours) due to the secondary chloride’s lower reactivity.

Data Table 1: Fluorination of Chlorinated Intermediates

SubstrateFluorinating AgentSolventTemperature (°C)Time (h)Yield (%)
3-Chloropropan-2-olKFDMF1002445–50
3-Mesylpropan-2-olTBAFTHF60665–70

Direct Fluorination of Amino Alcohols

Direct fluorination of 1-(ethylamino)-3-hydroxypropan-2-ol using fluorinating agents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor provides a route to the target compound.

DAST-Mediated Fluorination

DAST replaces hydroxyl groups with fluorine under mild conditions (-78°C to 0°C). For example, fluorination of secondary alcohols has been reported with yields of 60–80%. However, DAST’s moisture sensitivity and corrosivity necessitate anhydrous conditions and specialized equipment.

Reaction Protocol:

  • Dissolve 1-(ethylamino)-3-hydroxypropan-2-ol (1.0 equiv) in dry dichloromethane.

  • Add DAST (1.2 equiv) dropwise at -78°C.

  • Warm to room temperature and stir for 4–6 hours.

  • Quench with aqueous sodium bicarbonate and extract with DCM.

Comparative Analysis of Synthetic Routes

Data Table 2: Method Comparison

MethodAdvantagesDisadvantagesTypical Yield (%)
Reductive AminationOne-pot synthesis; mild conditionsLimited by fluoroacetone availability60–75
Nucleophilic SubstitutionUses stable intermediatesRequires harsh fluorination conditions45–70
Direct FluorinationHigh regioselectivityHazardous reagents; costly60–80

Industrial-Scale Production Considerations

Industrial synthesis prioritizes cost-effectiveness and safety. Reductive amination with in situ fluoroacetone generation (e.g., via acetone fluorination) is promising but requires advanced catalysis to mitigate byproducts. Alternatively, nucleophilic substitution using mesylated intermediates (e.g., 3-mesylpropan-2-ol) improves fluorination kinetics, enabling higher throughput.

Stereochemical Considerations

This compound contains a chiral center at C2, necessitating enantioselective synthesis for pharmaceutical applications. Chiral resolution via HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) achieves >99% enantiomeric excess, as demonstrated in analogous β-adrenergic receptor ligand syntheses.

Chemical Reactions Analysis

Types of Reactions

1-(Ethylamino)-3-fluoropropan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different alcohols or amines.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or amines.

Scientific Research Applications

1-(Ethylamino)-3-fluoropropan-2-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or treatments.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(ethylamino)-3-fluoropropan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The compound may act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Substituent Variations: Amino Groups

Propanolamine derivatives differ significantly based on the amine substituent. Key examples include:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties References
1-(Ethylamino)-3-fluoropropan-2-ol Ethylamino (-NHCH₂CH₃) C₅H₁₂FNO 121.16 Moderate basicity, steric flexibility
1-Amino-3-fluoropropan-2-ol hydrochloride Primary amino (-NH₂) C₃H₉ClFNO 153.57 Higher polarity due to NH₂; forms HCl salt for stability
1-(tert-Butylamino)-3-phenoxypropan-2-ol tert-Butylamino (-NHC(CH₃)₃) C₁₃H₂₁NO₂ 223.31 Steric hindrance reduces reactivity; increased lipophilicity
3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol Methylamino (-NHCH₃) C₈H₁₄NOS 171.27 Shorter alkyl chain lowers basicity; thiophene enhances π-π interactions

Key Findings :

  • Ethylamino balances steric bulk and basicity, offering intermediate lipophilicity compared to smaller (methyl) or bulkier (tert-butyl) amines.
  • Primary amino analogs (e.g., 1-Amino-3-fluoropropan-2-ol) exhibit higher polarity and are often stabilized as hydrochloride salts for pharmaceutical use .

Fluorine Substitution Patterns

Fluorine’s position and quantity critically influence electronic and steric properties:

Compound Name Fluorine Substitution Molecular Formula Molecular Weight (g/mol) Key Properties References
This compound Monofluoro (C3) C₅H₁₂FNO 121.16 Moderate electron-withdrawing effect; enhances metabolic stability
3-Amino-1,1,1-trifluoropropan-2-ol Trifluoro (C1) C₃H₆F₃NO 141.08 Strong electron-withdrawing trifluoromethyl group; increases acidity (pKa ~8–9)
1,1,1,3,3,3-Hexafluoropropan-2-ol Hexafluoro (C1, C3) C₃H₂F₆O 168.04 Highly acidic (pKa ~3–4); used as a solvent or catalyst

Key Findings :

  • Monofluoro substitution (C3) in the target compound provides a balance between electronic effects and steric accessibility, unlike the strongly acidic hexafluoropropanol .
  • Trifluoromethyl groups (e.g., 3-Amino-1,1,1-trifluoropropan-2-ol) drastically lower pKa, enhancing solubility in polar solvents but reducing nucleophilicity .

Key Findings :

  • Ethylamino and fluorine may synergize to improve blood-brain barrier penetration compared to bulkier analogs (e.g., iodophenyl derivatives) .
  • Bulky substituents (e.g., indolyl, phenoxy) in enhance α₁-adrenoceptor selectivity but reduce solubility .

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